molecular formula C10H7BrN2 B1600844 5-Bromo-2,4'-bipyridine CAS No. 106047-33-0

5-Bromo-2,4'-bipyridine

Cat. No. B1600844
M. Wt: 235.08 g/mol
InChI Key: SPRDWKWZBQDQNI-UHFFFAOYSA-N
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Patent
US07301029B2

Procedure details

By the same method as in Example 1,5-bromo-2,4′-bipyridine was prepared. The resulting 5-bromo-2,4′-bipyridine (7.0 g) was dissolved in N,N-dimethylacetamide (15 ml), followed by addition of copper (I) cyanide (2.8 g), for agitation at 140° C. for 3 hours. After the reaction solution was cooled, aqueous 25% NaOH solution (10 ml) was added to deposit a crystal, which was filtered and recovered, to obtain the object substance (4.5 g; yield of 83%).
[Compound]
Name
1,5-bromo-2,4′-bipyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
2.8 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:13]=[CH:12][N:11]=[CH:10][CH:9]=2)=[N:6][CH:7]=1.[Cu][C:15]#[N:16].[OH-].[Na+]>CN(C)C(=O)C>[C:15]([C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:13]=[CH:12][N:11]=[CH:10][CH:9]=2)=[N:6][CH:7]=1)#[N:16] |f:2.3|

Inputs

Step One
Name
1,5-bromo-2,4′-bipyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
7 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)C1=CC=NC=C1
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C(C)=O)C
Step Three
Name
Quantity
2.8 g
Type
reactant
Smiles
[Cu]C#N
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the reaction solution was cooled
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
recovered
CUSTOM
Type
CUSTOM
Details
to obtain the object substance (4.5 g; yield of 83%)

Outcomes

Product
Name
Type
Smiles
C(#N)C=1C=CC(=NC1)C1=CC=NC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.